Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate
Overview
Description
Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18F2N2O2. It is a piperidine derivative that features both amino and difluoro substituents, making it a compound of interest in various chemical and pharmaceutical research fields .
Mechanism of Action
- Cellular Effects:
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate typically involves the reaction of tert-butyl 5-amino-3,3-difluoropiperidine with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet production demands. The use of continuous flow reactors and other industrial-scale equipment would be essential to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate
- tert-Butyl 5-(benzyloxycarbonylamino)-3,3-difluoropiperidine-1-carboxylate
Uniqueness
Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is unique due to its specific combination of tert-butyl, amino, and difluoro groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS Number: 1258638-82-2) is a novel compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : CHFNO
- Molecular Weight : 236.26 g/mol
- IUPAC Name : tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate
The compound features a piperidine ring with an amino group and two fluorine atoms at the 3-position, which significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the amino group allows for potential interactions with receptors and enzymes, while the difluoro substituents may enhance lipophilicity and membrane permeability.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structure suggests potential binding to neurotransmitter receptors, which could lead to pharmacological effects similar to other piperidine derivatives known for their activity in central nervous system disorders.
- Antiviral Activity : Preliminary studies indicate that compounds with similar structures have shown antiviral properties, particularly against viruses like dengue.
Biological Activity Overview
Study 1: Antiviral Properties
A study investigating the antiviral activity of various piperidine derivatives highlighted the potential of compounds similar to this compound in inhibiting viral replication. The study utilized human primary monocyte-derived dendritic cells (MDDCs) as an ex vivo model to assess efficacy against dengue virus (DENV), demonstrating significant antiviral effects at submicromolar concentrations.
Study 2: Enzyme Inhibition
Research focusing on enzyme inhibitors has shown that piperidine derivatives can selectively inhibit kinases involved in various signaling pathways. This compound's unique structure may allow it to target specific kinases, potentially leading to therapeutic applications in cancer treatment.
Applications in Medicinal Chemistry
This compound is being explored for various applications in medicinal chemistry:
- Drug Development : Its unique properties make it a candidate for developing new therapeutics targeting neurological disorders and viral infections.
- Synthetic Intermediates : The compound can serve as an intermediate in synthesizing more complex molecules with desired biological activities.
Properties
IUPAC Name |
tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(13)4-10(11,12)6-14/h7H,4-6,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFQRFDPXSAJPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143260 | |
Record name | 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258638-82-2 | |
Record name | 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258638-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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